Trifluoroacétate d'yttrium hydraté

Vue d'ensemble

Description

Yttrium trifluoroacetate hydrate is a useful research compound. Its molecular formula is C6H2F9O7Y and its molecular weight is 445.97 g/mol. The purity is usually 95%.

The exact mass of the compound Yttrium trifluoroacetate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Yttrium trifluoroacetate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yttrium trifluoroacetate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

Le trifluoroacétate d'yttrium hydraté est un composé d'yttrium fluoré utilisé dans la recherche en protéomique . La protéomique est une étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les structures et les interactions des protéines, ce qui contribue à notre compréhension des systèmes biologiques .

Fabrication de céramiques

Ce composé est utilisé dans la fabrication de céramiques . Les céramiques à base de trifluoroacétate d'yttrium hydraté peuvent présenter des propriétés uniques, telles qu'une résistance aux températures élevées et une faible dilatation thermique, ce qui les rend adaptées à diverses applications, notamment l'électronique et l'aérospatiale .

Production de verre

Le trifluoroacétate d'yttrium hydraté est également utilisé dans la production de verre . L'ajout d'yttrium peut améliorer les propriétés physiques du verre, telles que sa résistance aux chocs thermiques et ses propriétés optiques .

Matériaux laser

Ce composé est utilisé dans la production de matériaux laser . Les matériaux à base d'yttrium sont souvent utilisés dans les lasers de haute puissance en raison de leurs excellentes propriétés thermiques .

Fabrication de phosphores

Le trifluoroacétate d'yttrium hydraté est utilisé dans la fabrication de phosphores . Les phosphores sont des substances qui présentent le phénomène de luminescence, utilisé dans diverses applications, notamment l'éclairage, les affichages et les capteurs .

Production d'alliages non ferreux

Ce composé est utilisé dans la production d'alliages non ferreux . L'yttrium peut améliorer les propriétés mécaniques de ces alliages, les rendant plus durables et résistants à l'usure .

Additifs pour le fer et l'acier

Le trifluoroacétate d'yttrium hydraté est utilisé comme additif dans la production du fer et de l'acier . L'ajout d'yttrium peut améliorer les propriétés de l'acier, telles que sa résistance et sa résistance à la corrosion .

Dépôt de couches minces

Le trifluoroacétate d'yttrium hydraté a été utilisé avec succès dans le dépôt de couches minces par une méthode sol-gel . Ceci est particulièrement utile dans la synthèse de conducteurs revêtus de YBa2Cu3O7−δ supraconducteurs (YBCO CC), car ils inhibent la formation d'impuretés riches en carbone .

Mécanisme D'action

Target of Action

Yttrium trifluoroacetate hydrate is primarily used in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and additives . It is also used as a precursor in the synthesis of superconducting YBa2Cu3O7−δ coated conductors .

Mode of Action

The compound undergoes pyrolysis at temperatures up to 1,000 °C . The process involves the formation of HF and the inferred existence of a :CF2 diradical during a trifluoroacetic acid salt decomposition .

Biochemical Pathways

The decomposition of yttrium trifluoroacetate hydrate occurs in several stages . The first stage involves dehydration and the formation of yttrium fluoride . Subsequent stages involve the slow out-diffusion of fluorine, leading to the formation of yttrium oxyfluoride as an intermediate . The final product is yttria (Y2O3), formed at 1200 °C .

Pharmacokinetics

The compound’s transformation into various forms, including yttrium fluoride, yttrium oxyfluoride, and yttria, suggests that its bioavailability may be influenced by these transformations .

Result of Action

The decomposition of yttrium trifluoroacetate hydrate results in the formation of various compounds, including yttrium fluoride, yttrium oxyfluoride, and yttria . These compounds have various applications in the manufacture of ceramics, glass, and other materials .

Action Environment

The decomposition of yttrium trifluoroacetate hydrate is influenced by environmental factors such as temperature and the presence of water . For instance, the presence of water influences the reactions liberating gaseous CF3COOH, CHF3, HF, and SiF4 . The decomposition and hydrolysis temperatures are significantly lower than previously reported, which has implications for sol–gel processing .

Analyse Biochimique

Biochemical Properties

Yttrium trifluoroacetate hydrate plays a significant role in biochemical reactions, particularly in the synthesis of superconducting materials and optical applications. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the synthesis of superconducting yttrium barium copper oxide, yttrium trifluoroacetate hydrate acts as a precursor, facilitating the formation of the desired superconducting phase. The compound’s interaction with trifluoroacetic acid and its derivatives is crucial in maintaining the stability and purity of the final product .

Cellular Effects

Yttrium trifluoroacetate hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, yttrium trifluoroacetate hydrate can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of yttrium trifluoroacetate hydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity and subsequently affecting metabolic pathways. For example, yttrium trifluoroacetate hydrate has been shown to inhibit certain enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of yttrium trifluoroacetate hydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals. Long-term exposure to yttrium trifluoroacetate hydrate has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of yttrium trifluoroacetate hydrate vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, yttrium trifluoroacetate hydrate can cause toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

Yttrium trifluoroacetate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, yttrium trifluoroacetate hydrate can inhibit enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .

Transport and Distribution

Within cells and tissues, yttrium trifluoroacetate hydrate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins. For example, yttrium trifluoroacetate hydrate can bind to specific receptors on the cell membrane, facilitating its uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of yttrium trifluoroacetate hydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, yttrium trifluoroacetate hydrate can accumulate in the mitochondria, affecting mitochondrial function and energy production .

Propriétés

IUPAC Name |

2,2,2-trifluoroacetate;yttrium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLNAUKODUVCP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F9O7Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304851-95-4 | |

| Record name | Yttrium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

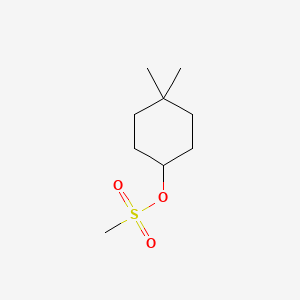

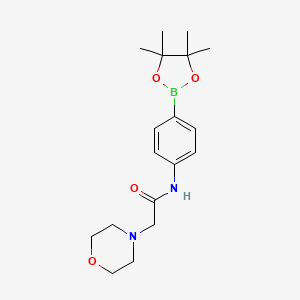

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the thermal stability of Yttrium trifluoroacetate hydrate based on the research paper?

A1: The research paper focuses on understanding the thermal decomposition of Yttrium trifluoroacetate hydrate using in situ IR spectroscopy []. While the exact decomposition pathway is not described in the abstract, this type of study provides valuable insights into the stability of the compound at various temperatures. Understanding the decomposition products and the temperatures at which they form is crucial for applications involving heat treatment or high-temperature processing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)

![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)

![(2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl)amine dihydrochloride](/img/structure/B1458341.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)

![1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1458351.png)